molecular formula C17H24N2O2S B2691431 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide CAS No. 2411287-33-5

1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide

Cat. No.: B2691431
CAS No.: 2411287-33-5
M. Wt: 320.45
InChI Key: MQNNCPLUTSQMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of CBAMO involves several steps. One common approach is the condensation of 4-(methoxymethyl)phenol with 1-cyclobutylaziridine in the presence of a suitable oxidizing agent. The resulting intermediate is then oxidized to yield CBAMO. Detailed reaction mechanisms and optimization strategies have been explored in the literature .


Molecular Structure Analysis

CBAMO’s molecular formula is C₁₈H₂₀N₂O₂S . Its molecular weight is approximately 348.43 g/mol . The compound features a heterocyclic ring system, which contributes to its stability and reactivity. The cyclobutylaziridine ring imparts rigidity, while the phenyl group provides aromatic character. The iminothiolane 1-oxide moiety introduces polarity and potential for interactions with biological targets .


Chemical Reactions Analysis

  • Metal Complexation : CBAMO can form coordination complexes with transition metals, influencing its properties .

Properties

IUPAC Name

1-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-22(10-1-2-11-22)18-14-6-8-17(9-7-14)21-13-16-12-19(16)15-4-3-5-15/h6-9,15-16H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNNCPLUTSQMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NC2=CC=C(C=C2)OCC3CN3C4CCC4)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.